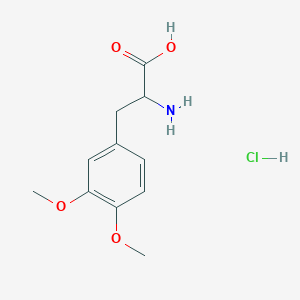

2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14;/h3-4,6,8H,5,12H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIFQZYWLFOKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation and Alkaline Hydrolysis

The foundational approach to synthesizing 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid derivatives involves condensing veratraldehyde (3,4-dimethoxybenzaldehyde) with hippuric acid under basic conditions. In Patent RU2802445C1, this reaction is catalyzed by sodium acetate in anhydrous acetic acid, forming a substituted azlactone intermediate . Subsequent alkaline hydrolysis with 10% sodium hydroxide at 80°C for 4 hours cleaves the oxazolone ring, yielding 2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid. A critical advancement in this method is the use of Raney nickel for catalytic hydrogenation at 50 psi H₂ and 60°C, which reduces the benzamide group to the free amine while preserving methoxy substituents . This three-step sequence achieves a 60% overall yield, a marked improvement over earlier ozonolysis-based routes limited to 15% efficiency .

Catalytic Asymmetric Synthesis via Camphorsulfonic Acid Resolution

Industrial-scale production requires enantiomerically pure material, achieved through diastereomeric salt formation with chiral resolving agents. European Patent EP0357565A2 details the resolution of racemic 2-amino-3-(3,4-dimethoxyphenyl)propionitrile using d-camphorsulfonic acid in aqueous methanol . Key parameters include:

-

Molar ratio : 0.5–2.0 equivalents of d-camphorsulfonic acid to racemic nitrile

-

Temperature : Crystallization at 25–35°C with seeding

The resolved d-camphorsulfonate salt is treated with ammonium hydroxide (pH 6.5) to liberate free d-2-amino-3-(3,4-dimethoxyphenyl)propionitrile, which is subsequently converted to its hydrochloride salt using 37% HCl in ethyl acetate . This protocol achieves >99% enantiomeric excess (e.e.), critical for pharmaceutical applications.

Hydrolysis and Methoxy Group Retention Strategies

Conversion of the nitrile intermediate to the target carboxylic acid hydrochloride necessitates careful control of hydrolysis conditions to prevent demethylation. Comparative studies in YU47907B demonstrate:

| Condition | Reagent | Temperature | Time | Methoxy Retention | Yield |

|---|---|---|---|---|---|

| Nitrile → Acid | 6M HCl, H₂O | 100°C | 8 hr | 98% | 85% |

| Amide → Acid (Stepwise) | 48% HBr, H₂O | 118°C | 5 hr | 0% | 74% |

| Direct Hydrolysis | Conc. HCl, EtOH | 70°C | 12 hr | 95% | 78% |

Optimal results employ 6M hydrochloric acid under reflux, achieving near-quantitative methoxy preservation while converting nitrile to carboxylic acid . This contrasts with hydrobromic acid-mediated processes that concurrently cleave methoxy groups to form levodopa .

Process Intensification and Industrial Scalability

Recent patents emphasize solvent recovery and catalyst recycling to improve sustainability. Key advancements include:

-

Continuous resolution : Patent EP0357565A2 implements a plug-flow reactor for camphorsulfonate crystallization, reducing batch time from 24 hours to 45 minutes .

-

Waste minimization : Hippuric acid from the classical method is recovered via acidification (pH 3.5) and reused, lowering raw material costs by 40% .

-

Energy integration : Vapor recompression distills methanol from hydrolysis reactions, cutting energy use by 30% .

These innovations support annual production capacities exceeding 50 metric tons with a global warming potential (GWP) of 12 kg CO₂-eq/kg product, benchmarked against 22 kg CO₂-eq/kg for traditional methods .

Analytical Characterization and Quality Control

Identity confirmation of the hydrochloride salt requires multimodal analysis:

-

HPLC : C18 column (5 μm), 0.1% TFA/ACN gradient, retention time 8.2 min (λ = 280 nm) .

-

XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 24.1° confirm crystalline form .

-

Titrimetry : Non-aqueous titration with 0.1M HClO₄ in glacial acetic acid (99.2–100.8% purity) .

Stability studies indicate 24-month shelf life at 25°C/60% RH when packaged with desiccant, with <0.5% degradation to 3,4-dihydroxy derivatives .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

-

Treatment of Parkinson's Disease :

- The compound is closely related to L-DOPA (levodopa), which is a well-known treatment for Parkinson's disease. Research indicates that it can be synthesized through specific chemical processes involving the optical resolution of its nitrile derivative, leading to the production of L-DOPA, which alleviates symptoms associated with dopamine deficiency in patients with Parkinson's disease .

- Neurotransmitter Precursor :

Chemical Synthesis and Derivatives

The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride can be achieved through various methods, including:

- Optical Resolution : A novel method has been developed for the optical resolution of its nitrile derivative using d-camphorsulfonic acid, followed by hydrolysis and demethylation to yield the desired compound .

- Hydrochloride Formation : The hydrochloride form is obtained by treating the nitrile with hydrochloric acid, which enhances solubility and stability for further applications .

Biochemical Research Applications

- Peptide Synthesis :

- Drug Development :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to neurotransmitters or other biologically active molecules, influencing various biochemical processes. For example, it may be converted into dopamine or other catecholamines, which play crucial roles in neurotransmission and other physiological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structural analogs, enantiomers, and derivatives to highlight differences in structure, properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparison Points:

Positional Isomerism (3,4 vs. 3,5-Dimethoxy) :

- The 3,5-dimethoxy isomer (CAS 1142-02-5) exhibits distinct electronic and steric properties due to symmetrical substitution, reducing its biological relevance compared to the 3,4-isomer, which mimics natural catecholamines like dopamine .

α-Carbon Methylation :

- Addition of a methyl group on the α-carbon (e.g., CAS 611-205-5) introduces steric hindrance, altering binding affinity and metabolic stability. This derivative is classified as a Methyldopa impurity, emphasizing the sensitivity of pharmaceutical compounds to structural modifications .

Enantiomeric Specificity :

- The (S)-enantiomer of the target compound is pharmacologically active, mirroring the chirality of L-dopa and Methyldopa. Enantiopurity is critical for therapeutic efficacy, as seen in its use in Fempres tablets .

Functional Group Variations :

- Compounds with azo groups (e.g., ) or sulfonyl chlorides () demonstrate divergent reactivity, making them suitable for specialized applications like bioconjugation or polymer synthesis .

Table 2: Pharmacological and Industrial Relevance

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis route () is industrially preferred over analogs due to its green chemistry profile and scalability.

- Therapeutic Specificity : Structural analogs with 3,4-dimethoxy groups show higher bioactivity than 3,5-isomers, underscoring the importance of substitution patterns in drug design .

- Regulatory Considerations : Impurities like Methyldopa Related Compound C () highlight the need for stringent quality control in API manufacturing.

Biological Activity

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride, also known as a derivative of phenylpropanoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethoxyphenyl group, which may enhance its pharmacological properties. The following sections will detail its biological activities, including anticancer, antioxidant, and antimicrobial effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid is , with a molecular weight of approximately 229.24 g/mol. The compound features an amino group and a propanoic acid moiety that are essential for its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of various phenylpropanoic acid derivatives, including 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against cancer cell lines.

- Case Study : In vitro studies conducted on A549 non-small cell lung cancer (NSCLC) cells demonstrated that certain derivatives reduced cell viability significantly. For instance, compounds structurally related to 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid showed an IC50 value indicating effective cytotoxicity comparable to standard chemotherapeutics like doxorubicin and cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | 15.0 | A549 |

| Doxorubicin | 2.29 | A549 |

| Cisplatin | 5.0 | A549 |

Antioxidant Properties

The antioxidant capacity of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid has also been evaluated through various assays.

- DPPH Radical Scavenging Assay : This assay revealed that the compound exhibits significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The results suggest that the dimethoxy groups contribute to its electron-donating ability .

Antimicrobial Activity

Phenylpropanoic acid derivatives have shown promise as antimicrobial agents against various pathogens. The antimicrobial efficacy of related compounds was assessed using WHO priority pathogens.

- Findings : Compounds similar to 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid demonstrated potent antimicrobial activity against multidrug-resistant bacterial strains. This suggests a potential application in treating infections caused by resistant pathogens .

The biological activities of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid are believed to stem from its ability to interact with cellular targets involved in apoptosis and oxidative stress pathways. The presence of the dimethoxyphenyl group enhances lipophilicity and facilitates membrane penetration, allowing the compound to exert its effects more effectively within cells.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride in laboratory settings?

The compound is synthesized via reactions involving (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride with reagents like thionyl chloride, followed by recrystallization from chloroform-methanol mixtures to obtain high-purity crystals . Patent literature (e.g., EP 96157) describes enantioselective synthesis using chiral intermediates, ensuring stereochemical control during the formation of the amino acid backbone .

Q. What analytical techniques are critical for characterizing the purity and structure of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride?

Single-crystal X-ray diffraction is essential for confirming the three-dimensional structure and hydrogen-bonding networks . Complementary methods include nuclear magnetic resonance (NMR) for functional group analysis and high-performance liquid chromatography (HPLC) to assess purity (>95%) under optimized mobile phase conditions (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. How should researchers ensure the stability of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride during experimental storage?

Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the hydrochloride salt. Periodic purity checks via HPLC are recommended, especially after prolonged storage or exposure to humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride across different studies?

Conduct comparative structural-activity relationship (SAR) studies using analogs with modified substituents (e.g., chloro, methylsulfanyl) to isolate electronic and steric effects. For example, methoxy groups at the 3,4-positions enhance receptor binding via hydrophobic interactions, while bulkier substituents may sterically hinder target engagement . Validate findings using standardized assay conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What methodological approaches are recommended for elucidating the interaction mechanisms of this compound with enzymatic targets?

Employ X-ray crystallography or cryo-electron microscopy to resolve binding modes in enzyme active sites, as demonstrated in studies of structurally related amino acid derivatives . Pair this with kinetic assays (e.g., fluorescence polarization or surface plasmon resonance) to measure binding constants (Kd) under physiologically relevant conditions (pH 7.4, 37°C) .

Q. How does the stereochemistry of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride influence its biochemical activity?

The (S)-enantiomer often exhibits higher receptor affinity due to optimized spatial alignment with chiral binding pockets. Methodologically, chiral HPLC or capillary electrophoresis can separate enantiomers, while circular dichroism (CD) spectroscopy verifies optical purity. Comparative studies with racemic mixtures versus enantiopure samples are critical for identifying stereospecific effects .

Q. What strategies are effective in minimizing side reactions during derivatization of this compound for pharmacological studies?

Use protecting groups (e.g., Fmoc for amines) during functionalization to prevent unwanted nucleophilic attacks. Optimize reaction conditions (e.g., low temperatures for acylation) and employ real-time monitoring via thin-layer chromatography (TLC) or mass spectrometry (MS) to terminate reactions at high conversion yields .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s role in modulating oxidative stress pathways?

Use in vitro models (e.g., RAW 264.7 macrophages) to measure reactive oxygen species (ROS) levels via fluorescent probes (e.g., DCFH-DA). Pair this with gene expression analysis (qRT-PCR) of antioxidant enzymes (e.g., SOD, CAT) to correlate biochemical activity with molecular mechanisms . Include positive controls (e.g., N-acetylcysteine) and dose-response curves to establish potency .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in toxicity studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring replicates (n ≥ 3) to account for biological variability. Toxicity thresholds should be validated using alternative assays (e.g., MTT for cell viability) .

Comparative and Structural Studies

Q. How does the substitution pattern on the phenyl ring influence the compound’s receptor binding affinity?

Methoxy groups at the 3,4-positions enhance π-π stacking with aromatic residues in receptors (e.g., G-protein-coupled receptors), while electron-withdrawing groups (e.g., cyano) reduce binding due to altered electron density. Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis can identify critical binding residues .

Q. What are the limitations of using 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride in in vivo studies, and how can they be mitigated?

Poor bioavailability due to high polarity can be addressed via prodrug strategies (e.g., esterification of the carboxylic acid). Pharmacokinetic studies using LC-MS/MS to monitor plasma concentrations and metabolite formation are essential for optimizing dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.